Metabolic Stability: α-Aspartylglycine Undergoes Near-Complete In Vivo Hydrolysis, in Stark Contrast to the β-Isomer
In a direct head-to-head comparison in normal young rats, intraperitoneally administered ¹⁴C-labeled α-L-aspartylglycine was rapidly and almost completely hydrolyzed, with only 3% of the dose recovered in urine and 22% recovered as expired CO₂ over 24 hours. In contrast, the β-isomer (L-β-aspartylglycine, CAS 3790-52-1) was excreted largely intact: 66% urinary recovery and only 8% as CO₂. In tissue slice experiments, α-aspartylglycine was rapidly hydrolyzed in kidney, liver, and small intestine, releasing free ¹⁴C-glycine, whereas β-aspartylglycine was hardly hydrolyzed in liver and small intestine and only slightly in kidney [1]. This 22-fold difference in urinary excretion (3% vs. 66%) and the near-opposite metabolic partitioning establish that the α- and β-isomers are functionally non-interchangeable in any in vivo or ex vivo metabolic study.
| Evidence Dimension | In vivo metabolic fate (urinary excretion and CO₂ expiration over 24 h post-IP administration in normal young rats) |
|---|---|
| Target Compound Data | α-L-Aspartylglycine: 3% urinary recovery; 22% expired CO₂; rapid and near-complete hydrolysis in kidney, liver, and small intestine slices |
| Comparator Or Baseline | β-L-Aspartylglycine: 66% urinary recovery; 8% expired CO₂; hardly hydrolyzed in liver and small intestine, slight hydrolysis only in kidney |
| Quantified Difference | 22-fold higher urinary excretion for β-isomer (66% vs. 3%); 2.75-fold higher CO₂ recovery for α-isomer (22% vs. 8%); qualitative divergence in tissue hydrolysis |
| Conditions | Intraperitoneal administration of ¹⁴C-labeled dipeptides in normal young rats; 24-hr collection period; tissue slice experiments with kidney, liver, and small intestine |
Why This Matters
Any study requiring metabolic stability or intact peptide delivery must select the β-isomer; any study using the α-isomer as a 'stable' dipeptide tracer will produce false-negative results due to its rapid in vivo hydrolysis.
- [1] Tanaka H, et al. Metabolic Fate of β-Aspartyl-¹⁴C-glycine in Normal Young Rats. Biosci Biotechnol Biochem. 1992;56(4):644-647. DOI: 10.1271/bbb.56.644 View Source
